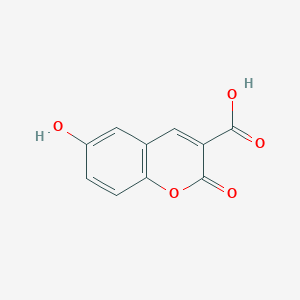

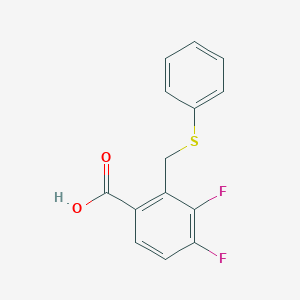

6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Descripción general

Descripción

3-Carboxi-6-hidroxicumarina es un derivado de la cumarina, un compuesto natural que se encuentra en muchas plantas. Las cumarinas son conocidas por sus diversas actividades biológicas y aplicaciones en varios campos. 3-Carboxi-6-hidroxicumarina, en particular, se caracteriza por la presencia de un grupo carboxilo en la tercera posición y un grupo hidroxilo en la sexta posición del anillo de cumarina. Este compuesto exhibe propiedades químicas únicas que lo hacen valioso para la investigación científica y las aplicaciones industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Carboxi-6-hidroxicumarina se puede lograr a través de varios métodos. Un enfoque común implica la reacción de condensación de Knoevenagel. En este método, el salicilaldehído reacciona con ácido malónico en presencia de una base como la piperidina para formar el anillo de cumarina. La reacción generalmente se lleva a cabo en un solvente orgánico como el etanol bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de 3-Carboxi-6-hidroxicumarina a menudo implica la misma reacción de condensación de Knoevenagel, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y principios de química verde, como el reciclaje de solventes y los procesos energéticamente eficientes, también se exploran para que la producción sea más sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Carboxi-6-hidroxicumarina se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en la sexta posición se puede oxidar para formar una cetona.

Reducción: El grupo carboxilo se puede reducir a un aldehído o un alcohol.

Reactivos y condiciones comunes:

Oxidación: Se utilizan reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos principales:

Oxidación: Formación de 3-carboxi-6-cetocumarina.

Reducción: Formación de alcohol 3-carboxi-6-hidroxicumarina.

Sustitución: Formación de varios derivados de cumarina sustituidos dependiendo del sustituyente introducido.

Aplicaciones Científicas De Investigación

3-Carboxi-6-hidroxicumarina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de otros derivados de cumarina y como una sonda fluorescente en química analítica.

Biología: Se emplea en el estudio de las actividades enzimáticas y como marcador fluorescente en ensayos biológicos.

Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antioxidantes y anticancerígenas.

Industria: Se utiliza en el desarrollo de colorantes, blanqueadores ópticos y como componente en varios procesos industriales

Mecanismo De Acción

El mecanismo de acción de 3-Carboxi-6-hidroxicumarina implica su interacción con varios objetivos moleculares y vías:

Inhibición enzimática: Puede inhibir enzimas como el citocromo P450, afectando las vías metabólicas.

Actividad antioxidante: El grupo hidroxilo contribuye a su capacidad para eliminar los radicales libres y reducir el estrés oxidativo.

Fluorescencia: El compuesto exhibe propiedades de fluorescencia, lo que lo hace útil en aplicaciones de imágenes y detección

Compuestos similares:

3-Carboxi-7-hidroxicumarina: Estructura similar, pero con el grupo hidroxilo en la séptima posición.

6-Hidroxicumarina: Carece del grupo carboxilo en la tercera posición.

3-Carboxi-cumarina: Carece del grupo hidroxilo en la sexta posición

Singularidad: 3-Carboxi-6-hidroxicumarina es única debido a la posición específica de los grupos carboxilo e hidroxilo, que confieren propiedades químicas y biológicas distintas. Esta estructura única permite interacciones específicas en sistemas biológicos y lo convierte en una herramienta valiosa en diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

3-Carboxy-7-hydroxycoumarin: Similar structure but with the hydroxyl group at the seventh position.

6-Hydroxycoumarin: Lacks the carboxyl group at the third position.

3-Carboxycoumarin: Lacks the hydroxyl group at the sixth position

Uniqueness: 3-Carboxy-6-hydroxycoumarin is unique due to the specific positioning of both the carboxyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in biological systems and makes it a valuable tool in various research applications .

Propiedades

IUPAC Name |

6-hydroxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPOZBYDRWPSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)

![3-bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8089484.png)

![Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8089516.png)

![1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8089527.png)